3-Chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine
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Overview
Description
3-Chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine is an organic compound that features a pyridine ring substituted with chloro, trifluoromethyl, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of Substituents: The chloro and trifluoromethyl groups are introduced through halogenation and trifluoromethylation reactions, respectively. The phenoxy group is introduced via nucleophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dehalogenated or partially reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the replacement of the chloro or phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce dehalogenated pyridines.
Scientific Research Applications
3-Chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and phenoxy groups can interact with various enzymes or receptors, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: Lacks the phenoxy group, resulting in different chemical properties and applications.
2-(Trifluoromethyl)phenoxy]pyridine:
5-(Trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
3-Chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine is unique due to the presence of both chloro and phenoxy groups, which confer distinct chemical properties and potential applications. The combination of these substituents enhances the compound’s reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF6NO/c14-10-5-8(13(18,19)20)6-21-11(10)22-9-3-1-2-7(4-9)12(15,16)17/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZRMVATIRHCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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